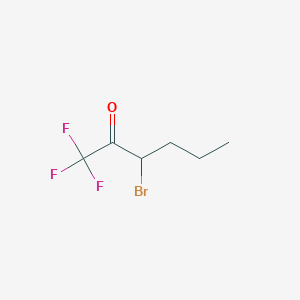

3-Bromo-1,1,1-trifluoro-hexan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1,1,1-trifluoro-hexan-2-one is an organic compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoro-hexan-2-one can be synthesized through the hydrolysis and decarboxylation of 2-bromo-4,4,4-trifluoroethyl acetoacetate using sulfuric acid as a catalyst . The optimal conditions for this synthesis involve reacting the starting material with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. This method yields the product with an approximate efficiency of 68.1% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

化学反応の分析

Types of Reactions

3-Bromo-1,1,1-trifluoro-hexan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Condensation reactions: The compound can react with enolates or other nucleophiles to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Condensation reactions: Reagents such as potassium enolate of ethyl 4,4,4-trifluoroacetoacetate are used.

Major Products Formed

Nucleophilic substitution: Products include substituted ketones and alcohols.

Condensation reactions: Products include ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate.

科学的研究の応用

3-Bromo-1,1,1-trifluoro-hexan-2-one is utilized in various scientific research fields:

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3-Bromo-1,1,1-trifluoro-hexan-2-one involves its reactivity with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and bromine groups. This reactivity facilitates the formation of various derivatives through nucleophilic substitution and condensation reactions . The compound’s molecular targets and pathways are primarily related to its role as a synthetic intermediate in chemical reactions.

類似化合物との比較

Similar Compounds

3-Bromo-1,1,1-trifluoroacetone: Similar in structure but with a shorter carbon chain.

3-Chloro-1,1,1-trifluoroacetone: Contains chlorine instead of bromine.

1,1,1-Trifluoro-3-bromo-2-propanone: Another halogenated ketone with a different carbon chain length.

Uniqueness

3-Bromo-1,1,1-trifluoro-hexan-2-one is unique due to its specific combination of bromine and trifluoromethyl groups, which impart distinct reactivity and stability compared to other halogenated ketones.

生物活性

3-Bromo-1,1,1-trifluoro-hexan-2-one (C₆H₈BrF₃O) is a fluorinated organic compound notable for its unique structural features, including a bromine atom and three fluorine atoms. These halogen substituents significantly alter its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

The molecular weight of this compound is 233.03 g/mol. The presence of the bromine and trifluoromethyl groups enhances its reactivity, particularly in nucleophilic substitution reactions. The compound can undergo various chemical transformations that are crucial for synthesizing more complex molecules.

This compound exhibits its biological activity primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit the activity of the vascular endothelial growth factor (VEGF) receptor by competitively binding to its extracellular domain. This mechanism suggests potential applications in cancer therapy where VEGF signaling is implicated .

- Reactivity with Biological Macromolecules : Interaction studies indicate that this compound can react with proteins and other biomolecules, potentially modifying their functions. Such modifications can lead to altered signaling pathways that may be beneficial in therapeutic contexts .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological implications of this compound:

- VEGF Receptor Study : Research demonstrated that this compound effectively inhibits VEGF receptor activity in vitro. This inhibition was characterized by a dose-dependent response, indicating its potential as a therapeutic agent in tumor growth suppression .

- Proteomics Research : In proteomics applications, this compound has been utilized to study protein interactions related to various diseases. Its ability to modify protein structures makes it a valuable tool for understanding disease mechanisms at the molecular level .

- PLA2 Inhibition Studies : A study focused on the inhibition of GVIA iPLA2 revealed that derivatives of trifluoromethyl ketones could selectively inhibit enzyme activity associated with inflammatory responses. This highlights the potential use of this compound in treating conditions like autoimmune diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-1,1,1-trifluoroacetone | C₃H₃F₃O | Smaller size; used as a solvent and reagent |

| 7-Bromo-1,1,1-trifluoroheptan-2-one | C₇H₈BrF₃O | Longer carbon chain; different biological activity |

| 3-Chloro-1,1,1-trifluoroacetone | C₃H₃ClF₃O | Contains chlorine instead of bromine |

特性

IUPAC Name |

3-bromo-1,1,1-trifluorohexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTILTJDSVPWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。